molecular formula C14H12ClNO2S B6391493 2-Chloro-5-(4-ethylthiophenyl)isonicotinic acid CAS No. 1261955-45-6

2-Chloro-5-(4-ethylthiophenyl)isonicotinic acid

Cat. No.: B6391493
CAS No.: 1261955-45-6
M. Wt: 293.8 g/mol
InChI Key: RCXOKAVYKBLPOT-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-ethylthiophenyl)isonicotinic acid is an organic compound that belongs to the family of isonicotinic acid derivatives This compound is characterized by the presence of a chloro group at the 2-position and a 4-ethylthiophenyl group at the 5-position of the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a high-pressure reaction kettle, where a compound such as 2-chloronicotinic acid is reacted with an organic solvent and hydrogen chloride gas under controlled conditions . The reaction is carried out at temperatures ranging from 20°C to 100°C, and the progress is monitored until completion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-ethylthiophenyl)isonicotinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Chloro-5-(4-ethylthiophenyl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-ethylthiophenyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell wall synthesis in bacteria or disruption of metabolic processes in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(4-ethylthiophenyl)isonicotinic acid is unique due to the presence of both the chloro and 4-ethylthiophenyl groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-5-(4-ethylsulfanylphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2S/c1-2-19-10-5-3-9(4-6-10)12-8-16-13(15)7-11(12)14(17)18/h3-8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXOKAVYKBLPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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